2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
Description
This compound is a fluorinated bicyclic structure featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated acetic acid moiety. Its molecular formula is C₁₄H₂₀FNO₄, with a molecular weight of 285.31 g/mol (calculated) . The bicyclo[3.2.1]octane core introduces conformational rigidity, while the fluoro substituent at position 2 and the Z-configuration of the exocyclic double bond (at position 3) influence its electronic and steric properties. The Boc group enhances solubility in organic solvents and serves as a temporary protective group for the amine during synthetic processes.
Properties
Molecular Formula |
C14H20FNO4 |
|---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
(2Z)-2-[2-fluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid |
InChI |
InChI=1S/C14H20FNO4/c1-14(2,3)20-13(19)16-9-4-5-10(16)12(15)8(6-9)7-11(17)18/h7,9-10,12H,4-6H2,1-3H3,(H,17,18)/b8-7- |
InChI Key |
VYJXRLGFHGFCBD-FPLPWBNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(/C(=C\C(=O)O)/C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=CC(=O)O)C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid typically involves multiple steps. The fluorine atom is then introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of microreactors allows for the continuous production of the compound, making the process more sustainable and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the target compound and structurally related bicyclo[3.2.1]octane derivatives:
Structural and Electronic Differences
- Fluorine Substituent: The 2-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs . This modification may improve binding affinity in medicinal chemistry contexts.
- Boc Placement : Positional isomerism (Boc at position 8 vs. 3) affects steric accessibility. For example, Boc at position 8 (target compound) may hinder axial interactions in the bicyclic core compared to Boc at position 3 .
Physicochemical Properties
- Solubility: The target compound’s fluorine and conjugated system reduce aqueous solubility relative to non-fluorinated analogs like the 269.34 g/mol derivative (XLogP3: 1.6 vs. ~1.8) .
- Thermal Stability : Boc-protected analogs generally exhibit decomposition temperatures above 150°C, but the fluorinated variant may show lower stability due to electron-withdrawing effects .
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